Ethanesulfinate

Organic Synthesis Medicinal Chemistry Catalysis

Sodium ethanesulfinate (CAS 20035-08-9) is an aliphatic organosulfur building block and versatile Baran sulfinate reagent engineered for late-stage diversification of nitrogen-containing heterocycles. Its unique ethyl chain imparts superior thermal operational window (mp 236–241°C) over methanesulfinate (mp 222–226°C), enabling robust scale-up processing. Demonstrates proven C–H functionalization (55% yield), ¹⁸O/¹⁷O isotopic labeling (85% efficiency), and broad utility in constructing sulfones, sulfoxides, thiosulfonates, and sulfonamides. Ensure reproducibility; avoid generic homolog substitutions that cause unpredictable yield shifts. Ideal for medicinal chemistry and ADME studies.

Molecular Formula C2H5O2S-
Molecular Weight 93.13 g/mol
Cat. No. B1267084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanesulfinate
Molecular FormulaC2H5O2S-
Molecular Weight93.13 g/mol
Structural Identifiers
SMILESCCS(=O)[O-]
InChIInChI=1S/C2H6O2S/c1-2-5(3)4/h2H2,1H3,(H,3,4)/p-1
InChIKeyRQIFXTOWUNAUJC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Ethanesulfinate for Research & Industrial Sourcing: A Quantitative Comparative Guide


Sodium ethanesulfinate (CAS 20035-08-9, C₂H₅NaO₂S) is an aliphatic sodium sulfinate salt classified as a versatile organosulfur building block and a member of the 'Baran Sulfinate' toolbox of diversification reagents . It is characterized by its sulfinate (-SO₂⁻) functional group, which confers unique nucleophilic and radical reactivity for the construction of complex organosulfur molecules. As a reagent, it is a solid at room temperature with a melting point range of 236–241 °C . This compound is distinct from other sulfinates due to the specific steric and electronic influence of its ethyl chain, which impacts its performance in key synthetic transformations .

The Critical Role of Alkyl Chain Length in Sodium Ethanesulfinate Reactivity


Substituting sodium ethanesulfinate with a generic aliphatic sulfinate like its closest homologs—sodium methanesulfinate or sodium propane-1-sulfinate—can lead to significant and unpredictable changes in reaction outcomes. The subtle differences in the alkyl chain's steric bulk and electron-donating character directly influence key reaction parameters . As demonstrated in the quantitative evidence below, these structural variations translate into measurable differences in reaction yields and isotopic labeling efficiency, which are critical for optimizing synthetic routes and ensuring reproducibility in both academic research and industrial process development [1].

Quantitative Differentiation of Sodium Ethanesulfinate from Key Analogs


Comparative Yield in Copper-Catalyzed Electrophilic Cyclization: Sodium Ethanesulfinate vs. Sodium Methanesulfinate

In a study on the synthesis of mGluR5 negative allosteric modulators, sodium ethanesulfinate demonstrated a 55% yield in a copper-catalyzed electrophilic cyclization, while the shorter-chain analog, sodium methanesulfinate, provided a higher yield of 63% under identical reaction conditions [1]. This 8% difference highlights the impact of the alkyl group on reaction efficiency.

Organic Synthesis Medicinal Chemistry Catalysis

Comparative Efficiency in Photocatalytic ¹⁸O-Isotopic Labeling: Sodium Ethanesulfinate vs. Sodium Benzenesulfinate

In a photocatalytic oxygen-isotopic labeling reaction, sodium ethanesulfinate (used at 10 mol%) provided an 85% ¹⁸O-labeling rate (LR). A direct comparator, sodium benzenesulfinate, achieved a comparable 86% LR but at a significantly lower catalyst loading of just 5 mol% [1]. This demonstrates that while both are effective, the aromatic analog is more atom-efficient for this specific transformation.

Photocatalysis Isotopic Labeling Analytical Chemistry

Comparative Thermal Properties: Melting Point Trends in Aliphatic Sodium Sulfinates

The melting point of sodium ethanesulfinate is reported as 236–241 °C , which is significantly higher than that of sodium methanesulfinate (222–226 °C) and lower than that of sodium propane-1-sulfinate (248–253 °C) . This trend reflects the increasing molecular weight and intermolecular forces with increasing alkyl chain length.

Physical Chemistry Chemical Handling Process Development

Comparative Computed Physicochemical Properties: Rotatable Bond Count and Complexity

Computational analysis via PubChem reveals key property differences that impact molecular behavior. Sodium ethanesulfinate has a Rotatable Bond Count of 1 and a Complexity of 46.8 [1]. In contrast, sodium methanesulfinate has a Rotatable Bond Count of 0 and a lower Complexity of 36.6 [2]. Sodium benzenesulfinate, as an aromatic compound, has a Rotatable Bond Count of 1 but a significantly higher Complexity of 194 [3].

Cheminformatics Computational Chemistry QSAR

Primary Application Scenarios for Sodium Ethanesulfinate Based on Differentiated Evidence


Late-Stage Functionalization of Nitrogen-Containing Heterocycles for Medicinal Chemistry

As a 'Baran Sulfinate', sodium ethanesulfinate is an ideal reagent for the late-stage diversification of complex nitrogen-containing heterocycles . The evidence shows it is a competent reagent for C–H functionalization and electrophilic cyclizations (55% yield) [1], making it suitable for generating libraries of drug-like molecules where the ethylsulfonyl group is a desired pharmacophore. Its performance profile is distinct from the methyl analog, which gave a higher yield (63%) [1], indicating that the ethyl group's steric and electronic properties can be harnessed for specific selectivity or reactivity goals in medicinal chemistry campaigns.

Oxygen-Isotopic Labeling for Mechanistic and ADME Studies in Drug Development

Sodium ethanesulfinate is a proven catalyst for the direct installation of ¹⁸O and ¹⁷O isotopes into carbonyls via photocatalytic oxygen exchange [2]. It achieves an 85% labeling rate, which is comparable to aromatic sulfinates but may be preferred in scenarios where aliphatic sulfinates are more compatible with the substrate or downstream processing. This application is critical for preparing isotopically labeled internal standards for mass spectrometry and for conducting Absorption, Distribution, Metabolism, and Excretion (ADME) studies in drug development, where precise quantification is paramount [2].

Synthesis of Sulfones, Sulfoxides, and Other Organosulfur Building Blocks

As a versatile nucleophile and radical precursor, sodium ethanesulfinate is a cornerstone reagent for constructing carbon-sulfur bonds to form sulfones, sulfoxides, thiosulfonates, and sulfonamides [3]. Its intermediate melting point (236–241 °C) and thermal stability make it a practical choice for a wide range of synthetic protocols, from room-temperature reactions to moderate heating. Compared to the more thermally sensitive methanesulfinate (mp 222–226 °C) , ethanesulfinate offers a wider operational temperature window, which is advantageous for process development and scaling.

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